6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various medicinal applications, including antiviral, anticancer, anti-inflammatory, antibacterial, and anxiolytic agents .
Preparation Methods
The synthesis of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the use of molecular iodine as a catalyst in a multicomponent reaction (MCR) that includes 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in an aqueous medium under aerobic conditions . This method is environmentally benign and offers high product yields with minimal reaction times.
Another method involves the photochemical synthesis of functionalized imidazopyridines using visible light as a catalyst. This approach is eco-friendly and aligns with the growing emphasis on sustainable chemistry .
Chemical Reactions Analysis
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, sulfenylation, and selenenylation reactions are common, with reagents such as halogens, thiols, and selenols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the substitution of hydrogen atoms with halogen atoms, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as a TSPO-binding ligand, it binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which is involved in the transport of cholesterol and other molecules . This binding can influence various cellular processes, including apoptosis and steroidogenesis.
Comparison with Similar Compounds
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine substituents, which can affect its biological activity and chemical reactivity.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Contains only one chlorine substituent, which may result in different pharmacological properties.
8-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar to the 6-chloro derivative but with the chlorine atom in a different position, affecting its interaction with biological targets.
The presence of two chlorine atoms in this compound makes it unique and can enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
6,8-dichloro-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKCLKWCHNQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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